2-(3-Chlorophenyl)-6-methoxynaphthalene
Description
Significance of the Naphthalene (B1677914) Scaffold in Chemical and Biological Research
The naphthalene scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone in medicinal chemistry and materials science. nih.govmdpi.com Its rigid and planar structure, combined with its lipophilic nature, provides a versatile platform for the design of molecules that can interact with a wide array of biological targets. The inherent cytotoxicity of naphthalene has been harnessed in the development of therapeutic agents for various diseases. google.com
The significance of the naphthalene core is underscored by the number of FDA-approved drugs that incorporate this moiety. nih.govresearchgate.net These include the anti-inflammatory drug Naproxen (B1676952), the antifungal agents Naftifine and Terbinafine, and the antidepressant Duloxetine. nih.govresearchgate.net Furthermore, naturally occurring bioactive compounds, such as the anticancer agent Podophyllotoxin and its derivatives Etoposide and Teniposide, feature the naphthalene skeleton, highlighting its importance in drug discovery. google.comresearchgate.net The broad spectrum of biological activities associated with naphthalene derivatives encompasses anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties, making it a focal point of extensive research. nih.govgoogle.comresearchgate.net
Academic Context of 2-(3-Chlorophenyl)-6-methoxynaphthalene Research
While direct academic research on this compound is not extensively documented in publicly available literature, the academic context for this class of compounds, specifically 2-aryl-6-methoxynaphthalene derivatives, is rich and primarily situated within the field of medicinal chemistry. The synthesis of such diaryl systems is a subject of considerable interest, often involving cross-coupling reactions or the construction of one aromatic ring onto another.
A common synthetic precursor for many 6-methoxynaphthalene derivatives is 2-acetyl-6-methoxynaphthalene (B28280). nih.gov The preparation of this key intermediate from 2-methoxynaphthalene (B124790) via Friedel-Crafts acylation is a well-established reaction, though optimizing the regioselectivity to favor the 6-acetylated product over the 1-acetylated isomer is a key consideration. orgsyn.org The reaction conditions, including the choice of solvent and temperature, play a crucial role in the outcome of this synthesis. orgsyn.org For instance, using nitrobenzene (B124822) as a solvent tends to favor the formation of the desired 2-acetyl-6-methoxynaphthalene. orgsyn.org
The academic interest in diarylnaphthalenes extends to related structures like diarylquinolines and diarylheptanoids. nih.govmdpi.com The synthesis of these molecules often involves multi-component reactions or classical methods like the Ullmann reaction to form the biaryl linkage. nih.gov The overarching goal of this research is to explore the structure-activity relationships of these compounds and to identify new therapeutic leads. The presence of a chloro substituent on the phenyl ring, as in the case of this compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its biological activity. mdpi.com
Overview of Research Directions for this compound and Analogs
Given the established biological activities of the naphthalene scaffold, the primary research direction for this compound and its analogs lies in the discovery and development of new therapeutic agents, particularly in the area of oncology.
A significant body of research focuses on naphthalene-based compounds as anticancer agents. For example, dihydronaphthalene analogues have been found to be potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. nih.gov Specifically, a dihydronaphthalene analog bearing a pendant trimethoxy aryl ring demonstrated low nanomolar cytotoxicity against human cancer cell lines. nih.gov This suggests that 2-aryl-6-methoxynaphthalene derivatives, including the title compound, could be investigated for similar tubulin-inhibiting properties.
Furthermore, various 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. researchgate.net Studies on cyclic diarylheptanoids, which share the diaryl structural motif, have also shown promising antiproliferative activity against human breast cancer cell lines, with some compounds exhibiting inhibitory effects on topoisomerase-IIα, another important anticancer drug target. nih.gov
Therefore, a logical and promising research trajectory for this compound and its analogs would involve:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce the target compound and a library of analogs with diverse substitution patterns on both the naphthalene and phenyl rings.
Anticancer Evaluation: Screening of the synthesized compounds for cytotoxic activity against a panel of human cancer cell lines.
Mechanism of Action Studies: For active compounds, further investigation into their molecular mechanism of action, such as inhibition of tubulin polymerization, topoisomerase activity, or other relevant cancer-related pathways.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand the relationship between the molecular features and the biological activity, with the aim of optimizing potency and selectivity.
Compound Names
| Compound Name |
| This compound |
| Naproxen |
| Naftifine |
| Terbinafine |
| Duloxetine |
| Podophyllotoxin |
| Etoposide |
| Teniposide |
| 2-Acetyl-6-methoxynaphthalene |
| 2-Methoxynaphthalene |
| 2-(3-Chlorophenyl)ethan-1-amine |
| (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
Research Data on Related Naphthalene Derivatives
Synthesis of 2-Acetyl-6-methoxynaphthalene
This table summarizes a common method for synthesizing the key precursor, 2-acetyl-6-methoxynaphthalene, which could be a starting point for the synthesis of the title compound.
| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |
| 2-Methoxynaphthalene, Acetyl chloride | Aluminum chloride / Nitrobenzene | 10.5–13 °C | 45–48% | orgsyn.org |
| 2-Methoxynaphthalene, Acetyl chloride | Aluminum chloride / Nitrobenzene | 40 ± 5 °C | - | google.com |
Antiproliferative Activity of Naphthalene Analogs
Structure
2D Structure
3D Structure
Properties
CAS No. |
942475-08-3 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h2-11H,1H3 |
InChI Key |
KOSJRNXKSWBQAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl 6 Methoxynaphthalene
General Synthetic Strategies for Aryl-Substituted Naphthalenes
The creation of aryl-substituted naphthalenes often relies on powerful coupling reactions that form carbon-carbon bonds. These methods offer a versatile and efficient way to construct complex aromatic systems.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Sonogashira Reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for forming C-C bonds. The Suzuki and Sonogashira reactions are prominent examples used in the synthesis of aryl-naphthalenes.
The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is widely used to create biaryl compounds and is noted for its mild reaction conditions and the commercial availability of a wide range of boronic acids. wikipedia.orgtcichemicals.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Key Feature |
|---|---|---|---|
| Aryl or Vinyl Halide | Organoboron Compound | Palladium(0) Complex | Forms C(sp²)–C(sp²) bonds |
The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is particularly useful for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org The reaction has found broad application in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Key Feature |
|---|---|---|---|
| Terminal Alkyne | Aryl or Vinyl Halide | Palladium Catalyst and Copper Co-catalyst | Forms C(sp)–C(sp²) bonds |
Specific Synthetic Pathways for 2-(3-Chlorophenyl)-6-methoxynaphthalene and Key Intermediates
The synthesis of the target molecule, this compound, can be approached through several specific routes, often involving key intermediates derived from commercially available starting materials.
Synthesis Involving 2-(3-Chlorophenyl)ethan-1-amine and Naproxen (B1676952) Derivatives
One reported pathway involves the reaction of 2-(3-chlorophenyl)ethan-1-amine with a derivative of Naproxen, (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride. mdpi.com This reaction, known as the Schotten-Baumann reaction, forms an amide linkage between the two molecules. mdpi.com The resulting product is (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com While this specific synthesis yields an amide derivative and not the target compound directly, it demonstrates a method of coupling a 3-chlorophenyl-containing moiety with a 6-methoxynaphthalene structure.
Condensation Reactions with 6-Methoxy-2-naphthaldehyde and Substituted Phenylhydrazines
While not a direct synthesis of the target compound, condensation reactions involving 6-methoxy-2-naphthaldehyde are a common strategy for building complex molecules with a 6-methoxynaphthalene core. This aldehyde can be synthesized from 2-methoxynaphthalene (B124790) through bromination and subsequent reaction with N,N-dimethylformamide. patsnap.com The resulting aldehyde is a versatile intermediate for various condensation reactions.
Multi-Step Synthetic Approaches to the Naphthalene (B1677914) Core
Multi-step synthesis is a common strategy for constructing complex molecules like substituted naphthalenes when a direct, single-step synthesis is not feasible. vapourtec.com This approach involves a series of reactions to build the desired molecular framework and introduce the necessary functional groups in a controlled manner. vapourtec.comyoutube.com For aryl-substituted naphthalenes, this could involve building the naphthalene ring system from simpler precursors and then introducing the aryl group via a cross-coupling reaction in a later step. nih.gov The synthesis of the naphthalene core itself can be achieved through various methods, including cycloaddition reactions. rsc.org
| Step | Description | Example Reaction Type |
|---|---|---|
| 1 | Formation of the Naphthalene Core | Cycloaddition or Annulation |
| 2 | Functionalization of the Naphthalene Core | Halogenation or Borylation |
| 3 | Introduction of the Aryl Substituent | Palladium-Catalyzed Cross-Coupling |
Chemical Reactivity and Derivatization Studies of Related Naphthalene Compounds
The chemical reactivity of naphthalene derivatives is influenced by the substituents on the ring system. The presence of an electron-donating group like a methoxy (B1213986) group can direct electrophilic substitution to specific positions. Further functionalization of the naphthalene core or the attached phenyl ring can be achieved through various reactions. Chemical derivatization is often employed to modify the properties of a molecule, for instance, to enhance its biological activity or to facilitate its analysis. jfda-online.com For example, the carboxylic acid group of Naproxen, a related 6-methoxynaphthalene compound, is often converted to amides or esters to modify its properties. mdpi.commdpi.com
Substitution Reactions
The substitution reactions of this compound are dictated by the electronic properties of its two aromatic rings. The methoxynaphthalene ring is electron-rich and thus primed for electrophilic aromatic substitution (EAS), while the chlorophenyl ring is less reactive.
Electrophilic Aromatic Substitution (EAS): The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. wikipedia.orglibretexts.org In the 2-substituted naphthalene system, this directing effect influences substitution at specific positions. The most likely positions for electrophilic attack on the naphthalene core are C1 and C5, which are ortho and para to the methoxy group, respectively, and are electronically activated. Steric hindrance from the adjacent 3-chlorophenyl group at the C2 position may disfavor substitution at the C1 and C3 positions, potentially making the C5 and C7 positions more accessible targets for electrophiles. stackexchange.comresearchgate.net
Common EAS reactions that could be applied include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.
Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid like AlCl₃ to introduce an acyl group. researchgate.net
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).
Interactive Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Probable Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(3-Chlorophenyl)-6-methoxy-5-nitronaphthalene |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(3-Chlorophenyl)-6-methoxynaphthalene |
| Acylation | CH₃COCl, AlCl₃ | 1-(2-(3-Chlorophenyl)-6-methoxynaphthalen-5-yl)ethanone |
Nucleophilic Aromatic Substitution (SNAr): Substitution of the chlorine atom on the phenyl ring by a nucleophile is generally difficult. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. Since the 2-(6-methoxynaphthyl) group is not a strong electron-withdrawing group, harsh reaction conditions (high temperature and pressure) or specialized catalysts would likely be necessary to achieve nucleophilic substitution of the chlorine atom.
Oxidation Reactions
The oxidation of this compound can be expected to occur at either the methoxy group or the naphthalene ring system, depending on the oxidant used.
O-Demethylation: The methoxy group can be cleaved to yield the corresponding phenol, 6-(3-chlorophenyl)naphthalen-2-ol. This is a common transformation for aryl methyl ethers and can be achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). chem-station.com
Oxidation of the Aromatic System: The naphthalene ring is more susceptible to oxidation than the benzene (B151609) ring. Treatment with strong oxidizing agents, such as chromium trioxide or potassium permanganate, could potentially lead to the formation of quinone derivatives. Electrochemical oxidation is another method that can be used to generate naphthoquinones from methoxynaphthalenes. rsc.org In some cases, microbial oxidation can also be employed to achieve selective hydroxylation or ring cleavage. nih.gov
Interactive Table 2: Predicted Oxidation Reactions
| Reaction Type | Reagents | Probable Product |
| O-Demethylation | BBr₃, then H₂O | 6-(3-Chlorophenyl)naphthalen-2-ol |
| Ring Oxidation | CrO₃, Acetic Acid | 6-(3-Chlorophenyl)-1,4-naphthoquinone |
Reduction Reactions
Reduction of this compound offers several pathways, including partial or full saturation of the aromatic rings and removal of the chloro substituent.
Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like ethanol) to achieve a partial reduction of an aromatic ring. wikipedia.org For the methoxynaphthalene system, the Birch reduction is expected to selectively reduce the unsubstituted ring of the naphthalene core, yielding a 1,4-dihydro derivative. harvard.eduorganicchemistrytutor.comrushim.ru The resulting dienol ether can be a valuable synthetic intermediate.
Catalytic Hydrogenation: Complete saturation of one or both aromatic rings can be achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst. matthey.com Catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) are commonly used. researchgate.net Under milder conditions, the naphthalene ring may be selectively reduced to a tetralin derivative. More forcing conditions (higher pressure and temperature) would be required to reduce both the naphthalene and the chlorophenyl rings.
Reductive Dehalogenation: The chlorine atom can be removed and replaced with a hydrogen atom. This can be accomplished via catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) in the presence of a base, or through microbial reductive dechlorination processes. nih.govnih.govoup.comrsc.orgepa.gov This would yield 2-phenyl-6-methoxynaphthalene.
Interactive Table 3: Predicted Reduction Reactions
| Reaction Type | Reagents | Probable Product |
| Birch Reduction | Na, NH₃ (l), EtOH | 2-(3-Chlorophenyl)-6-methoxy-1,4-dihydronaphthalene |
| Catalytic Hydrogenation | H₂, Pd/C (mild conditions) | 2-(3-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene |
| Reductive Dehalogenation | H₂, Pd/C, NEt₃ | 2-Phenyl-6-methoxynaphthalene |
Biological Activity and Pharmacological Investigations of 2 3 Chlorophenyl 6 Methoxynaphthalene and Derivatives
In Vitro Anti-inflammatory Properties
Research into the anti-inflammatory potential of 6-methoxynaphthalene derivatives is often linked to the structure of Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID) that features a 6-methoxynaphthalene core. researchgate.netderpharmachemica.com The anti-inflammatory action of NSAIDs is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. derpharmachemica.com
Prostaglandins are key mediators of inflammation. The synthesis of these molecules is significantly influenced by the activity of cyclooxygenase (COX) enzymes. Certain synthetic naphthoquinone derivatives have been shown to suppress the production of prostaglandin E2 (PGE2). researchgate.net Specifically, in studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), some furanonaphthoquinones were identified as potent inhibitors of PGE2 production, with IC50 values in the low micromolar range. researchgate.net While these are not direct derivatives of 2-(3-Chlorophenyl)-6-methoxynaphthalene, this demonstrates that naphthalene-based structures can modulate prostaglandin synthesis pathways. Similarly, derivatives of 2-phenylnaphthalene (B165426) have been shown to decrease the expression of cyclooxygenase-II in LPS-stimulated cells. nih.gov
The enzymes Prostaglandin G/H Synthase 1 and 2 (also known as COX-1 and COX-2) are the primary targets for many anti-inflammatory drugs. Enzyme assays are crucial for determining the inhibitory activity of compounds against these enzymes. For instance, the active metabolite of acetaminophen, AM404, was found to reduce PGE2 release in neuronal cells, although its effect was independent of direct enzymatic inhibition of COX-1 and COX-2 in that specific study. frontiersin.org Derivatives of 6-methoxynaphthalene, stemming from their structural similarity to NSAIDs like Naproxen, are often evaluated for their potential to inhibit these enzymes. derpharmachemica.com For example, NSAIDs such as indomethacin (B1671933) and naproxen have been identified as inhibitors of another enzyme, AKR1C3 (a member of the aldo-keto reductase superfamily), which represents a potential mechanism for COX-independent anti-inflammatory and anticancer effects. derpharmachemica.com
In Vitro Anticancer Activity
The 6-methoxynaphthalene scaffold is a recurring motif in the design of new potential anticancer agents. derpharmachemica.comafricaresearchconnects.com Researchers have synthesized and evaluated numerous derivatives for their ability to combat cancer cells in laboratory settings.
The cytotoxic effects of naphthalene (B1677914) derivatives have been tested against a variety of human cancer cell lines.
Breast Cancer (MCF-7, MDA-MB-231): Derivatives of 2-phenylnaphthalene have demonstrated cytotoxicity against the MCF-7 breast cancer cell line. plos.org In one study, a dihydroxy-2-phenylnaphthalene derivative with a para-hydroxyl group (PNAP-6h) showed the strongest cytotoxic effect. plos.org Other synthetic derivatives have also been reported to be effective against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells. nih.gov For instance, certain furoquinoline-4,9-diones with a diethoxyphosphoryl group are highly cytotoxic to MCF-7 cells. nih.gov
Lung Cancer (A549): Thiophene-containing aminobenzylnaphthols have exhibited significant anticancer activity against the A549 lung cancer cell line. nih.gov
Liver Cancer (HepG2): The same thiophene-containing aminobenzylnaphthols also showed profound activity against the HEPG2 liver cancer cell line. nih.gov
Malignant Melanoma: In a screening of various redox-active compounds, phenazine (B1670421) methosulfate (PMS) was found to induce cell death in low micromolar concentrations in a panel of human malignant melanoma cells, including the A375 line. mdpi.com
The table below summarizes the cytotoxic activity of various naphthalene derivatives against different cancer cell lines as reported in the literature.
| Derivative Class | Cell Line | Activity Metric | Reported Activity | Reference |
| 2-Phenylnaphthalenes | MCF-7 | Cytotoxicity | Strongest effect from PNAP-6h | plos.org |
| Thiophene-containing aminobenzylnaphthols | A549, HepG2 | GI50 | < 10 µg/mL | nih.gov |
| Furoquinoline-4,9-diones | MCF-7 | IC50 | Low µM range | nih.gov |
| Phenazine Methosulfate | A375 (Melanoma) | Cell Death | Pronounced at 5–10 µM | mdpi.com |
Beyond direct cytotoxicity, naphthalene derivatives can inhibit the growth and spread of cancer cells by interfering with proliferation mechanisms. Certain 6-methoxynaphthalene derivatives have shown promising antiproliferative activity against the HCT-116 colon cancer cell line. derpharmachemica.comafricaresearchconnects.com Similarly, some 2-phenylnaphthalene derivatives have been found to prevent proliferation in the MCF-7 breast cancer cell line. plos.org The mechanism often involves halting the cell cycle at specific checkpoints. For example, a 2-phenylnaphthalene derivative, PNAP-6h, was found to induce cell cycle arrest in a dose-dependent manner in MCF-7 cells. plos.org
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Several studies have confirmed that naphthalene-based compounds can trigger this process.
Research on 2-phenylnaphthalene derivatives showed that they induce apoptosis in MCF-7 breast cancer cells. plos.org This process was associated with the activation of key apoptotic proteins, including caspases. Despite MCF-7 cells lacking caspase-3, these compounds were shown to increase the expression of caspase-7, caspase-8, and caspase-9. plos.org The induction of apoptosis by these compounds was also linked to an increased Bax/Bcl-2 ratio, which favors cell death, and the promotion of Fas expression, an important death receptor. plos.org
In other studies, novel aminobenzylnaphthols were shown to have pro-apoptotic properties in pancreatic and colorectal cancer cells. nih.gov The induction of apoptosis is a common endpoint for many experimental chemotherapeutics, with various compounds triggering this pathway through mechanisms such as the generation of reactive oxygen species (ROS) or disruption of the mitochondrial membrane potential. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitory Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. nih.gov Consequently, inhibitors of VEGFR-2 are a significant area of research in the development of novel anticancer therapies. nih.gov
Naphthalene derivatives have been investigated for their potential to inhibit VEGFR-2. For instance, a series of novel naphthalene-chalcone hybrids were synthesized and evaluated for their anticancer and VEGFR-2 inhibitory properties. torvergata.it Among these, compound 2j , a 2-substituted naphthalene derivative, demonstrated significant inhibition of the VEGFR-2 enzyme with an IC₅₀ value of 0.098 ± 0.005 μM. torvergata.it This highlights the potential of the naphthalene scaffold in designing potent VEGFR-2 inhibitors.
Furthermore, studies on other heterocyclic compounds have provided insights into the structural features that influence VEGFR-2 inhibitory activity. For example, a 3-chlorophenyl derivative of a different scaffold (compound 11 ) was found to have potent VEGFR-2 inhibitory properties with an IC₅₀ value of 75 nM. nih.gov While not a direct derivative of this compound, this finding suggests that the 3-chlorophenyl moiety can contribute favorably to the inhibition of VEGFR-2.
Table 1: VEGFR-2 Inhibitory Activity of Selected Naphthalene and Phenyl Derivatives
| Compound | Description | IC₅₀ (VEGFR-2) | Reference |
|---|---|---|---|
| 2j | Naphthalene-chalcone hybrid | 0.098 ± 0.005 μM | torvergata.it |
| 11 | 3-chlorophenyl derivative | 75 nM | nih.gov |
In Vitro Antioxidant Activity
While specific studies on the antioxidant activity of this compound were not identified in the performed search, the antioxidant properties of naphthalene derivatives, particularly hydroxylated naphthalenes, have been a subject of investigation. mdpi.com The antioxidant capacity of these compounds is often evaluated through various in vitro assays.
Radical Scavenging Assays (e.g., 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Assay)
The 1,1-Diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging ability of compounds. researchgate.net The assay is based on the reduction of the stable DPPH radical, which is visually observed as a color change from violet to yellow. mdpi.com The antioxidant activity is typically expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀). researchgate.net
Studies on various phenolic compounds have shown that the presence of hydroxyl (-OH) and methoxyl (-OCH₃) groups can enhance antioxidant activities. torvergata.it The mechanism of action in the DPPH assay can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). torvergata.it For dihydroxynaphthalenes, research has indicated that those with an α-substitution pattern tend to exhibit higher antioxidant power compared to those with a β-substitution pattern. mdpi.com
Although direct data for this compound is unavailable, the general structure-activity relationships of related compounds suggest that the methoxy (B1213986) group might contribute to some level of antioxidant activity. However, without experimental data, its potency remains speculative.
In Vitro Antimicrobial Activity of Naphthalene Derivatives
The naphthalene scaffold is a key structural component in numerous compounds that exhibit significant activity against a wide range of pathogenic microbes, including bacteria and fungi. researchgate.netresearchgate.net Several commercially available antimicrobial drugs, such as nafcillin, naftifine, and terbinafine, contain a naphthalene moiety. mdpi.comresearchgate.net
Bacteriostatic and Bactericidal Effects
Naphthalene derivatives have been shown to possess both bacteriostatic and bactericidal properties. Bacteriostatic agents inhibit the growth of bacteria, while bactericidal agents kill them. The mode of action can be concentration-dependent, with some compounds exhibiting bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations.
For example, certain dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have demonstrated superior bacteriostatic and bactericidal action against ESKAPE pathogens (a group of multidrug-resistant bacteria) compared to commercial mono-QACs. mdpi.com Scanning electron microscopy has revealed that these bis-QACs can cause severe membrane damage to bacteria such as S. aureus and P. aeruginosa. mdpi.com The antimicrobial activity of naphthalene derivatives is influenced by various structural modifications, including the presence of chloro and methoxy substituents. mdpi.com
Anticandidal and Antifungal Properties
Naphthalene derivatives have also demonstrated significant potential as anticandidal and antifungal agents. researchgate.net Fungal infections, particularly those caused by Candida species, are a growing public health concern due to increasing drug resistance.
In one study, a series of naphthalene-chalcone derivatives were synthesized and evaluated for their anticandidal activity. torvergata.it Compounds 2b , 2c , 2e , and 2j showed high activity against Candida albicans with a minimum inhibitory concentration (MIC₅₀) of 15.6 μg/mL. torvergata.it Compound 2j was also the most active against Candida krusei, with the same MIC₅₀ value. torvergata.it
Another study focused on azole derivatives incorporating a naphthalene ring. Several of these compounds exhibited potent activity against various Candida species, with MIC values lower than the reference drug fluconazole. For example, MIC values of 0.125 μg/mL against C. albicans and 0.0625 μg/mL against C. parapsilosis were observed. These findings underscore the importance of the naphthalene ring for antifungal activity.
Table 2: Anticandidal Activity of Selected Naphthalene Derivatives
| Compound(s) | Candida Species | MIC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| 2b, 2c, 2e, 2j | C. albicans | 15.6 | torvergata.it |
| 2j | C. krusei | 15.6 | torvergata.it |
| Azole derivative with naphthalene | C. albicans | 0.125 | |
| Azole derivative with naphthalene | C. parapsilosis | 0.0625 |
Effects on Parasitic Organisms (e.g., Trypanosoma brucei, Leishmania major)
Research has also explored the activity of naphthalene derivatives against parasitic organisms such as Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania species. New therapeutic agents for these neglected tropical diseases are urgently needed due to the limitations of current treatments.
Several naphthalene-based compounds have been identified as inhibitors of Trypanosoma brucei RNA Editing Ligase 1 (TbREL1), a protein essential for the parasite's survival. An ensemble-based virtual screening approach led to the discovery of four new low-micromolar inhibitors of TbREL1. One of these compounds, V4 , was also effective against cultured T. brucei with an EC₅₀ of 2.16 μM.
Furthermore, a library of 1,4-naphthoquinone (B94277) derivatives was screened for activity against Trypanosoma and Leishmania. Several of these molecules were active at low concentrations, with one compound, 2-phenoxy-1,4-naphthoquinone (B6) , displaying an ED₅₀ value of 80 nM against Trypanosoma brucei rhodesiense. These findings suggest that the naphthalene scaffold is a promising starting point for the development of new anti-parasitic drugs.
Table 3: Activity of Naphthalene Derivatives Against Parasitic Organisms
| Compound | Organism | Activity | Value | Reference |
|---|---|---|---|---|
| V4 | T. brucei | EC₅₀ | 2.16 μM | |
| 2-phenoxy-1,4-naphthoquinone (B6) | T. brucei rhodesiense | ED₅₀ | 80 nM |
Mechanistic Insights into Cellular Damage (e.g., Membrane Integrity)
While direct studies on the specific mechanisms of cellular damage induced by this compound are not extensively documented in publicly available research, insights can be drawn from the broader class of 2-arylnaphthalene derivatives and related compounds. The lipophilic nature of the naphthalene core suggests a potential for interaction with cellular membranes, a critical interface for cellular signaling and integrity.
Studies on structurally related compounds, such as certain naphthalene-substituted metallosalen complexes, have shown evidence of membrane disruption in cancer cells. For instance, platinum(II) complexes incorporating naphthalene-modified salen ligands demonstrated enhanced cytotoxicity that was correlated with their ability to cause membrane disruption, as indicated by increased green fluorescence in cellular assays. nih.gov This suggests that the naphthalene moiety can play a role in compromising the physical barrier of the cell.
Furthermore, the process of apoptosis, or programmed cell death, is a common outcome of treatment with various cytotoxic arylnaphthalene derivatives. nih.govsemanticscholar.orgmdpi.comnih.gov The initial stages of apoptosis often involve changes in the plasma membrane, such as the externalization of phosphatidylserine, which occurs before the complete loss of membrane integrity. nih.gov While this points to a complex signaling cascade, the initial trigger could well be a direct or indirect consequence of membrane perturbation. For example, some arylnaphthalene lignans (B1203133) have been shown to induce apoptosis through caspase-dependent pathways, which can be initiated by various cellular stressors, including membrane damage. semanticscholar.orgnih.gov
It is important to note that the precise molecular interactions between this compound and the components of the cell membrane remain to be elucidated through specific biophysical studies.
Exploration of Other Biological Potentials of Naphthalene Scaffolds
The naphthalene scaffold is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Beyond the cytotoxic and potential membrane-disrupting effects, compounds based on the naphthalene ring system have been investigated for a variety of other pharmacological applications.
Anticancer Activity: A significant body of research has focused on the anticancer potential of naphthalene derivatives. Arylnaphthalene lignans, for instance, have demonstrated potent cytotoxic effects against various cancer cell lines, including those of the colon, breast, and leukemia. nih.govsemanticscholar.orgmdpi.comacs.org The mechanisms underlying these effects are diverse and can include the induction of apoptosis, inhibition of key enzymes like topoisomerase II, and interference with microtubule dynamics. nih.gov Some arylnaphthalene lignans have been shown to induce apoptosis through the activation of caspase-3 and by altering the ratio of pro-apoptotic to anti-apoptotic proteins like Bax and Bcl-2. nih.govmdpi.com
Antimicrobial and Antifungal Activity: The naphthalene core is also a constituent of several antimicrobial and antifungal agents. The lipophilic character of naphthalene facilitates its passage through the cell walls and membranes of microorganisms, which is often a prerequisite for antimicrobial action.
Anti-inflammatory Activity: Certain naphthalene derivatives have been explored for their anti-inflammatory properties. This activity is often linked to the inhibition of inflammatory mediators and enzymes involved in the inflammatory cascade.
Antiparasitic Activity: Some arylnaphthalene lignans, such as justicidin B, have shown potent activity against various parasites, including Trypanosoma brucei rhodesiense. pensoft.net
The diverse biological activities of the naphthalene scaffold underscore its importance as a privileged structure in drug discovery. The functionalization of the naphthalene ring with different substituents, as seen in this compound, allows for the fine-tuning of its pharmacological properties and the exploration of new therapeutic avenues.
Structure Activity Relationship Sar Investigations of 2 3 Chlorophenyl 6 Methoxynaphthalene Analogs
Correlations between Structural Modifications and Biological Responses
The biological activity of 2-phenylnaphthalene (B165426) derivatives is significantly influenced by the nature and position of substituents on both the naphthalene (B1677914) and phenyl rings. Research into a series of 2-phenylnaphthalene derivatives has demonstrated that these modifications can dramatically alter their cytotoxic effects, particularly against cancer cell lines.
A study investigating various 2-phenylnaphthalene (PNAP) derivatives against the human breast cancer cell line MCF-7 provides a clear illustration of these structure-activity correlations. The introduction of hydrophilic groups, such as hydroxyl (–OH), onto the 2-phenylnaphthalene scaffold has been shown to be a key determinant of their anticancer activity. For instance, the conversion of methoxy-substituted PNAPs to their corresponding hydroxy-PNAPs often leads to a significant increase in cytotoxicity. plos.org
The position of these hydroxyl groups is also critical. It has been observed that the presence of a hydroxyl group at the C-7 position of the naphthalene ring markedly enhances cytotoxic activity. plos.org This suggests that this particular position is crucial for the interaction of these compounds with their biological targets. Furthermore, the substitution pattern on the phenyl ring also plays a role, with hydroxyl groups at the C-4' position contributing to increased cytotoxicity. plos.org
A notable example is PNAP-6h, a 6,7-dihydroxy-2-phenylnaphthalene with a para-hydroxyl group on the phenyl ring, which exhibited the most potent cytotoxicity in the series studied. plos.org This highlights a synergistic effect of multiple hydroxyl substitutions at specific positions. The following table summarizes the cytotoxic activity (IC50 values) of selected 2-phenylnaphthalene derivatives against the MCF-7 cell line, illustrating the impact of structural modifications.
| Compound | Substituents | IC50 (µM) against MCF-7 cells |
|---|---|---|
| PNAP-1 | Unsubstituted | > 100 |
| PNAP-2h | 6-hydroxy | > 100 |
| PNAP-3h | 7-hydroxy | 17.9 |
| PNAP-5h | 6-hydroxy, 4'-hydroxy | 44.8 |
| PNAP-6h | 6,7-dihydroxy, 4'-hydroxy | 4.8 |
| PNAP-7h | 7-hydroxy, 4'-hydroxy | 31.8 |
Influence of Substituents on Biological Activity
The specific substituents on the 2-phenylnaphthalene scaffold, such as the chlorine atom and the methoxy (B1213986) group in 2-(3-Chlorophenyl)-6-methoxynaphthalene, are pivotal in modulating its biological activity.
Role of the Chlorine Atom in Bioactivity
The introduction of a chlorine atom into a molecular structure can significantly impact its biological properties. In the context of potential anticancer agents, chlorination can enhance activity through various mechanisms. For instance, the presence of a chlorine substituent can alter the electronic properties of the molecule, influencing its ability to interact with biological targets. nih.gov
In a study on 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at various positions of the phenyl rings led to compounds with significant cytotoxic effects against several cancer cell lines, including T47D breast cancer cells. nih.gov This suggests that the strategic placement of chlorine can be a valuable tool in the development of new anticancer agents. nih.gov While direct studies on this compound are limited, research on related structures, such as 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, has also demonstrated that the chloro-substituent is a key feature for their inhibitory activities in cytotoxic test systems. nih.gov The electron-withdrawing nature of the chloro group can affect the reactivity of the aromatic system and its susceptibility to metabolic transformations. nih.gov
Impact of the Methoxy Group on Molecular Activity
The methoxy group (–OCH3) is another crucial functional group that influences the biological activity of 2-phenylnaphthalene analogs. It can affect the molecule's polarity, hydrogen bonding capacity, and metabolic stability. In the context of 2-phenylnaphthalene derivatives, the methoxy group often serves as a precursor to the more active hydroxyl group, which can be formed through demethylation in vivo or in vitro. plos.org
Analysis of Lipophilicity and its Effect on Biological Performance
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The ability of a molecule to penetrate cell membranes is largely dependent on its lipophilic character. nih.gov
In the case of naphthalene derivatives, lipophilicity has been shown to be a key determinant of their biological activity. nih.govnih.gov For instance, in a series of naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), a clear relationship between lipophilicity and antibacterial activity was observed. nih.gov Generally, an optimal range of lipophilicity is required for maximum biological effect. If a compound is too hydrophilic, it may not be able to cross the lipid bilayers of cell membranes. Conversely, if it is excessively lipophilic, it may be retained within the membrane and fail to reach its intracellular target, or it may exhibit poor solubility in aqueous biological fluids. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to understand the molecular features that are important for their biological effects. nih.gov
Development and Validation of QSAR Models
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, hydrophobic, and topological parameters. nih.gov
Using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model is then built to correlate the descriptors with the biological activity. The predictive power of the QSAR model must be rigorously validated to ensure its reliability. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent set of compounds (test set) that were not used in the model development.
Key Physicochemical Parameters in Activity Prediction
In the field of medicinal chemistry, the biological activity of a compound is intrinsically linked to its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models are developed to mathematically describe this connection, relating the structural or physicochemical properties of a series of compounds to their biological activities. longdom.org For analogs of this compound, predicting their activity relies on a careful analysis of key physicochemical parameters. These parameters—lipophilic, electronic, and steric—govern the compound's journey through a biological system, from absorption and distribution to its ultimate interaction with a molecular target. longdom.orgnih.gov By systematically modifying the structure of the parent compound and assessing the impact on these parameters, researchers can build predictive models to design more potent and selective molecules.
Lipophilic Parameters: Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov This parameter describes the affinity of a compound for a nonpolar, lipid-like environment versus a polar, aqueous one. For an analog of this compound to be effective, it must traverse various biological membranes to reach its site of action.
Absorption and Distribution: An optimal level of lipophilicity is crucial for oral absorption and distribution throughout the body. Excessively high lipophilicity can lead to poor aqueous solubility and sequestration in fatty tissues, while very low lipophilicity may hinder the molecule's ability to cross lipid-rich cell membranes.
Target Binding: The binding pocket of a target protein or enzyme often contains hydrophobic regions. The lipophilic character of the diarylnaphthalene scaffold and its substituents can contribute significantly to binding affinity through hydrophobic interactions.
Electronic Parameters: The electronic properties of a molecule dictate its ability to participate in electrostatic interactions, hydrogen bonding, and other polar interactions that are fundamental to ligand-receptor binding. These effects are often quantified using parameters like the Hammett constant (σ), which describes the electron-withdrawing or electron-donating nature of a substituent on an aromatic ring.
Electron-Withdrawing and Donating Groups: In the parent compound, the chlorine atom at the 3-position of the phenyl ring acts as an electron-withdrawing group (positive σ value), influencing the charge distribution across the ring. Conversely, the methoxy group at the 6-position of the naphthalene core is an electron-donating group. Altering these substituents or introducing new ones can modulate the molecule's polarity and its ability to form key interactions with a biological target. Studies on other arylnaphthalene lignans (B1203133) have shown that substitutions, such as methoxyl groups, can significantly influence anti-tumor activity. plos.orgnih.govnih.gov
Ionization (pKa): Introduction of acidic or basic functional groups would add the parameter of pKa, which determines the ionization state of the molecule at physiological pH and profoundly affects solubility and the ability to form ionic bonds.
Steric Parameters: Steric factors relate to the size, shape, and three-dimensional arrangement of the atoms in a molecule. These properties are paramount for ensuring a complementary fit between the ligand and its binding site, a concept often described as the "lock and key" model. Parameters such as Molar Refractivity (MR) and Taft's steric parameter (Es) are used to quantify these effects.
Molecular Size and Shape: The bulk and conformation of the substituents on either the phenyl or naphthalene rings can either enhance or hinder the binding of the molecule. A bulky substituent might clash with the amino acid residues of a binding pocket, preventing an optimal fit. Conversely, a well-placed group could occupy a specific pocket, leading to increased affinity and selectivity.
Conformational Rigidity: The diarylnaphthalene core provides a semi-rigid scaffold. Modifications that alter the rotational freedom between the phenyl and naphthalene rings could lock the molecule into a more or less favorable conformation for binding.
The interplay of these three parameters is complex and often non-linear. Optimizing a lead compound like this compound involves a multi-parameter approach to find the ideal balance of lipophilicity, electronics, and sterics that results in the desired biological activity.
The following interactive table illustrates how modifications to the 3-position substituent of the phenyl ring in a hypothetical series of 2-phenyl-6-methoxynaphthalene analogs could influence key physicochemical parameters and, consequently, their predicted biological activity.
Table 1: Physicochemical Parameters and Predicted Activity of Hypothetical Analogs
| Analog | Substituent (R) | logP | Hammett Constant (σ) | Molar Refractivity (MR) | Predicted Biological Activity |
|---|---|---|---|---|---|
| Parent | -Cl | 5.5 | 0.37 | 6.03 | Baseline |
| Analog 1 | -H | 5.0 | 0.00 | 1.03 | Potentially Decreased |
| Analog 2 | -F | 5.1 | 0.06 | 0.92 | Similar to Parent |
| Analog 3 | -CH₃ | 5.5 | -0.17 | 5.65 | Potentially Altered (Electronic vs. Steric) |
| Analog 4 | -CF₃ | 5.9 | 0.54 | 5.02 | Potentially Increased (Strongly E-withdrawing) |
| Analog 5 | -OH | 4.9 | -0.37 | 2.85 | Potentially Increased (H-bond donor) |
| Analog 6 | -NO₂ | 5.2 | 0.78 | 7.36 | Potentially Increased (Strongly E-withdrawing) |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6'-hydroxy justicidin A |
| 6'-hydroxy justicidin B |
| Justicidin B |
| Chinensinaphthol methyl ether |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular geometry, energy levels, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for a molecule like 2-(3-Chlorophenyl)-6-methoxynaphthalene would typically involve optimizing the molecular geometry to find its most stable conformation. This optimized structure then serves as the basis for further analysis.
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited and is generally more reactive, while a large gap indicates higher stability. For aromatic compounds, the HOMO is typically associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. Analysis of the spatial distribution of these orbitals would reveal the regions of the this compound molecule that are most likely to participate in electron donation and acceptance.
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene (B1677914) Derivative A | -5.8 | -1.2 | 4.6 |
| Chlorophenyl Derivative B | -6.2 | -0.9 | 5.3 |
| Methoxy-substituted Aromatic C | -5.5 | -1.1 | 4.4 |
| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack, as well as to understand intermolecular interactions like hydrogen bonding. In an MEP map, different colors represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, with positive potential near the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. The stabilization energies associated with these donor-acceptor interactions quantify the strength of these electronic delocalizations. In the case of this compound, NBO analysis could elucidate the delocalization of electron density between the naphthalene and chlorophenyl rings and the influence of the methoxy and chloro substituents on the electronic structure.
Computational methods can simulate the vibrational spectra (FT-IR and FT-Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. These simulations are typically performed using DFT, and the calculated frequencies are often scaled to better match experimental data. A simulated vibrational analysis for this compound would help in the interpretation of its experimental IR and Raman spectra, confirming its structural features through the identification of characteristic vibrational modes for the naphthalene, chlorophenyl, and methoxy groups.
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Naphthalene Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-H stretch (Aromatic) | 3100 | 3050 | Aromatic C-H stretching |
| C=C stretch (Aromatic) | 1620 | 1600 | Aromatic ring stretching |
| C-O stretch (Methoxy) | 1250 | 1245 | Asymmetric C-O-C stretching |
| C-Cl stretch | 750 | 730 | C-Cl stretching |
| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |
Density Functional Theory (DFT) Applications
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. A molecular docking study of this compound would involve placing the molecule into the binding site of a specific protein and evaluating the interactions, such as hydrogen bonds and hydrophobic interactions. The results would be scored to estimate the binding affinity, providing insights into its potential biological activity.
Future Research Directions and Translational Perspectives for 2 3 Chlorophenyl 6 Methoxynaphthalene
Development of Advanced Synthetic Methodologies
The synthesis of 2-arylnaphthalenes is a well-established field, but the development of more efficient, scalable, and environmentally friendly methods is a continuous goal. Traditional methods for creating the core structure often involve multi-step processes. For instance, the synthesis of precursors like 2-acetyl-6-methoxynaphthalene (B28280) can be achieved through Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.orggoogle.comgoogle.com This reaction's efficiency is highly dependent on temperature control and catalyst ratios to favor the desired 6-acetylated product over other isomers. orgsyn.orggoogle.com
Modern synthetic strategies offer more direct routes. Advanced cross-coupling reactions are paramount for efficiently creating the C-C bond between the naphthalene (B1677914) and chlorophenyl rings.
Suzuki-Miyaura Coupling: This reaction would likely involve coupling a naphthalene-2-boronic acid derivative with a 3-chlorophenyl halide or vice-versa. It is a robust method known for its high yields and tolerance of various functional groups.
Heck Reaction: The Heck reaction could be employed to couple 2-bromo-6-methoxynaphthalene (B28277) with 3-chlorostyrene, followed by reduction of the double bond. fishersci.fi This method is instrumental in synthesizing related pharmaceutical compounds like Nabumetone. fishersci.fi
One-Pot Procedures: The development of one-pot reactions, where sequential transformations occur in a single reactor, could significantly improve efficiency. For example, iodine-methanol mediated oxidative-aromatization has been used to synthesize related 2-aryl-4-methoxyquinolines from dihydroquinolin-4(1H)-ones in a single operation. nih.gov
Future research should focus on optimizing these advanced methodologies for the specific synthesis of 2-(3-Chlorophenyl)-6-methoxynaphthalene, aiming for higher yields, lower costs, and reduced environmental impact.
| Synthetic Strategy | Precursors | Key Features | Reference |
| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride | Precursor synthesis; requires strict temperature control. | orgsyn.orggoogle.com |
| Suzuki-Miyaura Coupling | Naphthalene-2-boronic acid derivative, 3-chlorophenyl halide | High yield, functional group tolerance. | nih.gov |
| Heck Reaction | 2-Bromo-6-methoxynaphthalene, 3-chlorostyrene | Useful for C-C bond formation; used for related drugs. | fishersci.fi |
| Grignard Reagent Oxidation | Aryl Bromides (e.g., 2-bromo-6-methoxynaphthalene) | Used to create hydroxylated precursors. | orgsyn.org |
Deepening Mechanistic Understanding of Biological Actions
The biological activity of this compound has not been specifically defined. However, its structural similarity to other biologically active compounds provides a logical starting point for investigation. The 2-aryl-6-methoxynaphthalene core is related to Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID). researchgate.netmdpi.com Therefore, initial screening could focus on anti-inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. mdpi.com
Beyond inflammation, related structures have shown potential in oncology.
Anticancer Activity: Novel trimethoxyphenyl-based analogues have demonstrated cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization, arresting the cell cycle, and inducing apoptosis. nih.gov Similarly, certain benzofuran (B130515) derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov Investigations could explore whether this compound affects microtubule dynamics or induces apoptosis in cancer cells.
P-glycoprotein (P-gp) Inhibition: Structurally similar 6-methoxy-2-arylquinolines have been evaluated as inhibitors of P-glycoprotein, a protein that contributes to multidrug resistance in cancer by pumping chemotherapy drugs out of cells. nih.gov Assessing the ability of this compound to inhibit P-gp could be a valuable line of inquiry.
Future research must involve systematic screening against a panel of biological targets, including enzymes, receptors, and ion channels, to identify its primary mechanism of action.
Rational Design of Novel Derivatives Based on SAR and Computational Insights
Once a primary biological activity is identified, the rational design of novel derivatives can commence to optimize potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the Structure-Activity Relationships (SAR) and employing computational chemistry.
SAR studies would involve systematically modifying the this compound scaffold.
Chlorophenyl Ring: The position and number of chlorine atoms on the phenyl ring can be altered. The presence of a chlorine substituent is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with lipophilic domains of proteins. mdpi.com
Naphthalene Core: Modifications to the methoxy (B1213986) group, such as converting it to a hydroxyl or a longer alkoxy group, could influence binding affinity and metabolic stability. SAR studies on related quinolines have shown that a hydroxyl methyl group at a specific position can be crucial for activity. nih.gov
Linker: While this compound has a direct bond, introducing short linkers between the two aromatic systems could alter the conformational flexibility and interaction with the target protein.
Computational tools like molecular docking can be used to predict how these newly designed derivatives will bind to a specific protein target. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties with biological activity, guiding the synthesis of more effective compounds. mdpi.com
| Structural Moiety | Potential Modification | Rationale / Desired Outcome | Supporting Evidence |
| 3-Chlorophenyl | Vary position (ortho, para) or number (dichloro) of Cl atoms | Modulate lipophilicity and electronic properties to improve target binding. | mdpi.com |
| 6-Methoxynaphthalene | Convert -OCH₃ to -OH, -OC₂H₅, or -CH₂OH | Alter polarity, hydrogen bonding capacity, and metabolic stability. | nih.govnih.gov |
| Naphthalene Scaffold | Introduce substituents at other positions | Probe for additional binding pockets and improve selectivity. | nih.gov |
Integration of Multi-Omics Approaches in Biological Evaluation
To gain a comprehensive understanding of the cellular impact of this compound and its derivatives, modern multi-omics approaches are indispensable. These technologies provide a global view of molecular changes within a biological system following compound treatment.
Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels can reveal which genes and signaling pathways are affected by the compound. This approach was used to identify a 54-gene signature that predicts sensitivity to N-myristoyltransferase inhibitors in cancer cells. nih.gov
Proteomics: Differential proteomics can identify changes in protein expression and post-translational modifications, offering direct insights into the compound's effect on cellular machinery. This method revealed that NMT inhibition surprisingly reduced mitochondrial respiratory complex I proteins. nih.gov
Metabolomics: Studying the changes in small-molecule metabolites can uncover alterations in metabolic pathways, which are often dysregulated in disease.
Genomics: Techniques like whole-genome sequencing can be used in conjunction with compound treatment to identify genetic factors that confer sensitivity or resistance. nih.gov
By integrating these datasets, researchers can build a detailed picture of the compound's mechanism of action, identify potential biomarkers for patient stratification, and uncover unexpected off-target effects or novel therapeutic applications. nih.govnih.gov
Exploration of the Compound as a Molecular Probe for Biological Pathways
If this compound is found to bind to a specific biological target with high affinity and selectivity, it could be developed into a molecular probe. Molecular probes are essential tools for studying the function and localization of proteins and for drug discovery assays.
The development process would involve:
Affinity and Selectivity Confirmation: Rigorous testing to ensure the compound binds tightly to its intended target and weakly or not at all to other related proteins.
Derivatization: Synthesizing derivatives where a reporter tag (e.g., a fluorophore, biotin, or a radioactive isotope) is attached to the core structure. The attachment point must be chosen carefully to avoid disrupting the compound's binding to its target. The photophysical properties of related 2-arylquinoline structures have been studied, indicating the potential for creating fluorescent derivatives. nih.gov
Validation: Demonstrating that the tagged probe retains its high-affinity binding and can be used to detect the target protein in complex biological samples, such as cell lysates or tissue sections.
A validated molecular probe based on the this compound scaffold could be used to visualize the target protein within cells, to quantify its levels in health and disease, or as a tool in high-throughput screening assays to discover other molecules that bind to the same target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-6-methoxynaphthalene, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or acylations using naphthalene derivatives. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅–MsOH) mixtures can catalyze electrophilic substitution reactions at 60–80°C over 8–12 hours. Post-synthesis purification often employs recrystallization (ethanol) or column chromatography, with yields typically ranging from 45–60% . Key parameters for optimization include temperature control (to avoid over-oxidation) and stoichiometric ratios of chlorophenyl precursors to naphthalene scaffolds.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) are used to verify substitution patterns and aromatic proton environments. Methoxy (-OCH₃) and chlorophenyl groups show distinct shifts (δ 3.8–4.0 ppm for OCH₃; δ 7.2–7.8 ppm for aromatic protons) .
- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization ensures purity (>95%) and identifies byproducts like dechlorinated analogs .
Q. What frameworks guide toxicity assessments for chlorinated naphthalene derivatives in preclinical studies?
- Methodological Answer : The Toxicological Profile for Naphthalene Derivatives (2024 draft) outlines inclusion criteria for toxicity studies:
- Routes of Exposure : Inhalation, oral, dermal (Table B-1) .
- Health Outcomes : Hepatic/renal effects, hematological changes, and systemic toxicity (e.g., body weight loss) .
- Species : Prioritize rodent models (rats/mice) for acute toxicity, with dose escalation studies (10–500 mg/kg) over 14–28 days .
Advanced Research Questions
Q. How can researchers mitigate bias in experimental designs evaluating this compound’s genotoxicity?
- Methodological Answer : Adhere to risk-of-bias criteria from controlled animal studies:
- Randomization : Ensure dose groups are randomized to prevent selection bias (Table C-7) .
- Allocation Concealment : Use blinded protocols for outcome assessments (e.g., histopathology scoring) .
- Confidence Grading : Classify studies as "High Confidence" only if all bias criteria (e.g., complete outcome reporting) are met (Table C-6) .
Q. How should contradictory data on metabolic pathways of this compound be resolved?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 isoform activity in rodents vs. humans). To resolve:
- Comparative Pharmacokinetics : Use radiolabeled compounds (e.g., ¹⁴C) to track metabolite formation in vitro (hepatic microsomes) and in vivo .
- Confidence Assessment : Prioritize studies with "High Initial Confidence" (≥3/4 bias criteria met) over those with low reproducibility .
Q. What mechanistic insights exist for this compound’s interaction with transcriptional regulators?
- Methodological Answer : Computational docking studies suggest affinity for aryl hydrocarbon receptor (AhR) and estrogen receptor-alpha (ER-α) due to structural similarity to polycyclic aromatic hydrocarbons (PAHs). Experimental validation involves:
- Luciferase Reporter Assays : Measure transcriptional activation in cell lines (e.g., MCF-7 for ER-α).
- ChIP-seq : Identify DNA binding sites of transcription factors (e.g., NF-κB) after exposure .
Q. What strategies improve detection limits for environmental exposure analysis of this compound?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes from water/soil matrices .
- Analytical Methods : GC-ECD (electron capture detection) achieves limits of detection (LOD) <1 ppb for chlorinated aromatics. Confirmatory analysis via LC-QTOF-MS ensures specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
